2,5-di-2-naphthyl-3-hexyne-2,5-diol
Description
2,5-Di-2-naphthyl-3-hexyne-2,5-diol is a diol derivative featuring two 2-naphthyl groups attached to a central alkyne-diol backbone. These aromatic groups likely influence its solubility, reactivity, and applications in catalysis or organic synthesis. For instance, naphthyl groups enhance π-π stacking interactions, which may affect aggregation behavior or binding in supramolecular systems .
Properties
IUPAC Name |
2,5-dinaphthalen-2-ylhex-3-yne-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c1-25(27,23-13-11-19-7-3-5-9-21(19)17-23)15-16-26(2,28)24-14-12-20-8-4-6-10-22(20)18-24/h3-14,17-18,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFDWYURHEITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)(C1=CC2=CC=CC=C2C=C1)O)(C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol
Structural Differences :
- Substituents : The dimethyl variant (C8H14O2) has methyl groups at positions 2 and 5, whereas the target compound substitutes these with larger 2-naphthyl groups.
- Molecular Weight : The dimethyl analog has a molecular weight of 142.1956 g/mol , while the di-naphthyl variant would exceed 300 g/mol due to the aromatic substituents.
Physicochemical Properties :
- Solubility: The dimethyl compound forms stable complexes with anhydrous potassium hydroxide in inert solvents, enhancing its solubility in catalytic systems . In contrast, the di-naphthyl derivative’s bulkier structure likely reduces solubility in non-polar solvents like hexane.
- Hydrogenation Behavior : The dimethyl analog forms a 1:1 mole complex with KOH, which influences its hydrogenation reactivity. The di-naphthyl variant’s steric hindrance may impede similar interactions, altering catalytic pathways .
Other Acetylenic Diols
Data Table: Key Properties of Compared Compounds
Research Findings and Limitations
- In contrast, the dimethyl analog is commercially available (CAS 142-30-3) .
- Reactivity Differences : The dimethyl variant’s hydrogenation behavior is well-documented, but the di-naphthyl derivative’s bulky structure may favor alternative reaction pathways, such as selective oxidation or cycloadditions.
- Biological Relevance: No toxicity or bioactivity data exists for the di-naphthyl compound, unlike procymidone or vinclozolin, which are regulated agrochemicals .
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